molecular formula C16H20O4 B8743475 Ethyl 2-(6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B8743475
M. Wt: 276.33 g/mol
InChI Key: CVUPIZBFHTWLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 2-(6-methoxy-2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetate

InChI

InChI=1S/C16H20O4/c1-4-20-14(17)10-16(2)8-7-11-9-12(19-3)5-6-13(11)15(16)18/h5-6,9H,4,7-8,10H2,1-3H3

InChI Key

CVUPIZBFHTWLGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1C (30 g, 114 mmol) in DMF (100 mL) was added over a period of 30 min to an ice cold solution of NaH (11.44 g, 286 mmol) in DMF (100 mL), and the mixture was stirred for 10 min. Methyl iodide (21.36 mL, 343 mmol) was then added, and the mixture was stirred for 6 h at room temperature. The reaction was then brought to 0° C., excess NaH was quenched with ice water, and the aqueous layer was extracted with ethyl acetate (2×200 mL). The combined organic layers were dried over sodium sulfate and filtered, and the filtrate was concentrated under vacuum to give the title compound (30 g, 81%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 7.96 (d, J=8.4 Hz, 2H), 6.72 (dd, J1=2.4 Hz, J2=8.4 Hz, 1H), 6.62 (s, 1H), 4.09 (q, J=7.2 Hz, 2H), 3.08-2.80 (m, 3H), 2.46 (d, J=15.6 Hz, 1H), 2.39 (dd, J1=4.4 Hz, J2=12.0 Hz, 1H), 1.90 (dt, J1=14 Hz, J2=4.4 Hz, 1H), 1.26 (s, 3H), 1.21 (t, J=7.2 Hz, 1H). ESI-MS m/z: 277 (M+H)+.
Name
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.36 mL
Type
reactant
Reaction Step Two
Yield
81%

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